2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Strategic Boc-protected phenylacetic acid building block. Enables orthogonal SPPS strategies with acid-labile Boc protection stable to Fmoc cycles. Defined ethyl spacer ensures reproducible SAR and linker geometry in PROTAC development. High purity ensures minimal side reactions in complex syntheses. For research use only.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 132691-14-6
Cat. No. B166116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid
CAS132691-14-6
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyGTKJXERAGOFHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid (CAS 132691-14-6): A Defined Boc-Protected Phenylacetic Acid Intermediate for Controlled Synthesis


2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid, also known as [4-(2-Boc-amino-ethyl)-phenyl]-acetic acid, is a synthetic organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is classified as a protected amino acid derivative and features a tert-butoxycarbonyl (Boc) group attached to an aminoethyl side chain, which is linked to a phenylacetic acid core [1]. This structural arrangement provides a unique combination of a protected amine handle for selective deprotection and a carboxylic acid moiety for conjugation or further derivatization [2]. The compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research, where its well-defined structure and commercial availability in high purity facilitate reproducible synthetic workflows .

Why Substituting 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid with a Generic Alternative Compromises Synthetic Outcomes


The strategic value of 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid lies in its precise molecular architecture, which cannot be replicated by simple substitution with a generic Boc-protected amine or phenylacetic acid derivative. The compound integrates an acid-labile Boc protecting group, which is stable under basic and neutral conditions, with a remote carboxylic acid functionality, enabling orthogonal protection strategies that are foundational in complex molecule synthesis [1]. In contrast, using an unprotected analog, such as 2-(4-(2-aminoethyl)phenyl)acetic acid, would expose the reactive primary amine, leading to uncontrolled side reactions and severely limiting synthetic utility [2]. Furthermore, the specific spacer length—a two-carbon ethyl linker between the aromatic ring and the protected amine—is a critical structural parameter that distinguishes this compound from related molecules like 2-(Boc-aminomethyl)phenylacetic acid (CAS 40851-66-9) [3]. Altering this spacer can affect molecular conformation, reactivity, and the physicochemical properties of downstream products. Therefore, the direct use of this defined intermediate is often essential for maintaining the integrity of a patented synthetic route or ensuring the reproducibility of a research protocol.

Quantitative Differentiation Evidence for 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid (CAS 132691-14-6)


Orthogonal Stability of Boc Group Enables Selective Deprotection Over Cbz and Fmoc Analogs

The Boc (tert-butoxycarbonyl) group in the target compound exhibits orthogonal stability compared to other common amine protecting groups such as Cbz (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) [1]. While the Boc group is stable under basic conditions, nucleophilic attack, and catalytic hydrogenation, it is rapidly cleaved under mild acidic conditions (e.g., neat trifluoroacetic acid or 4 M HCl in dioxane) [2]. In direct comparison, the Cbz group is stable to acid but is cleaved by catalytic hydrogenation, and the Fmoc group is stable to acid but labile under basic conditions [1]. This orthogonal stability profile allows the Boc group to be used in the presence of Cbz or Fmoc groups for sequential, selective deprotection steps in multi-stage syntheses, a feature not possible with non-orthogonal protecting group combinations.

Organic Synthesis Peptide Chemistry Protecting Group Strategy

Purity Benchmark: A Minimum of 98% Assay by HPLC Establishes Reproducibility for Critical Reactions

The target compound is commercially available from multiple reputable suppliers with a verified minimum purity specification of 98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This level of purity is a critical differentiator when compared to lower-purity alternatives or to the potential variability encountered when using in-house synthesized material. For instance, some listings for this or similar compounds may specify a purity of only 95% or 97% . The 98%+ specification reduces the risk of impurities interfering with sensitive catalytic cycles, yields in subsequent steps, and final product purification, which is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies and in process chemistry for scalable routes.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Validated Utility as a Key Intermediate in a Patented Pharmaceutical Synthesis Route

The target compound, identified as Boc-Tyramine, is explicitly claimed and utilized as a crucial reagent in a patented synthetic pathway for novel compounds with potential therapeutic applications [1]. A patent from Fudan University (CN111995622B) describes a method using Boc-Tyramine in a reaction with potassium carbonate in DMF at 80°C for 12 hours, followed by further derivatization [1]. This documented use in a peer-reviewed patent establishes a concrete, high-value application context. The specificity of the procedure—including exact molar equivalents, solvent, temperature, and reaction time—demonstrates the compound's reliable performance in a defined synthetic sequence. This contrasts with a generic, untested analog, which would require significant optimization to achieve comparable yields in a similar patented route.

Medicinal Chemistry Patent Synthesis Drug Discovery

Structural Specificity: The Ethyl Linker Differentiates it from Closely Related Phenylacetic Acid Derivatives

The target compound contains a two-carbon ethyl linker between the phenyl ring and the protected amine, which distinguishes it from similar Boc-protected phenylacetic acid derivatives that feature a one-carbon methyl linker, such as 2-(Boc-aminomethyl)phenylacetic acid (CAS 40851-66-9) [1]. This difference in chain length can have a significant impact on the molecule's three-dimensional conformation, its ability to interact with biological targets, and its physicochemical properties like lipophilicity (cLogP) . In drug discovery, even a single-carbon variation in a linker can alter the binding affinity of a lead compound to its target protein by several orders of magnitude or change its metabolic stability.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Validated Application Scenarios for 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid (CAS 132691-14-6)


Sequential Peptide or Peptidomimetic Synthesis Requiring Orthogonal Protection

The orthogonal stability of the Boc group is indispensable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis when multiple protected amines are present [1]. The target compound, with its Boc-protected amine and free carboxylic acid, can be directly coupled to a growing peptide chain on a solid support. The Boc group remains intact during basic Fmoc deprotection cycles, allowing it to be selectively removed with acid at a later stage to introduce further modifications or to release the final product. This scenario is directly supported by the well-established class-level behavior of Boc groups [1].

Replication of Patented Pharmaceutical Intermediates for Drug Discovery Programs

The compound's documented use as 'Boc-Tyramine' in patent CN111995622B provides a validated starting point for medicinal chemistry campaigns [2]. Researchers aiming to synthesize the specific compound class described in this patent—or to explore close structural analogs for structure-activity relationship (SAR) studies—require this exact intermediate to ensure reproducibility and adherence to the patented route. Using an alternative could lead to synthetic failure or the creation of off-target compounds, undermining the research objectives [2].

Synthesis of Bifunctional Linkers for Chemical Biology and Bioconjugation

The presence of both a protected amine and a carboxylic acid on a rigid phenyl scaffold makes this compound an ideal building block for creating heterobifunctional linkers. The carboxylic acid can be activated (e.g., as an NHS ester) for conjugation to one biomolecule or surface, while the protected amine can be later deprotected and functionalized with a second moiety (e.g., a fluorophore, drug, or affinity tag). The defined ethyl spacer provides a specific distance between the two attachment points, which is critical for applications like PROTAC (proteolysis-targeting chimera) development where linker length and composition directly influence ternary complex formation and degradation efficiency.

Synthesis of Conformationally Constrained Analogs for Receptor Studies

The specific 4-(2-aminoethyl)phenylacetic acid core of the target compound serves as a constrained scaffold that can mimic portions of endogenous ligands like neurotransmitters (e.g., dopamine, tyramine). The Boc-protected version allows for controlled introduction of this scaffold into more complex molecules. In neuroscience research, such rigid analogs are valuable tools for mapping receptor binding pockets and understanding the conformational requirements for agonist or antagonist activity. The well-defined geometry of the ethyl linker, distinct from a methyl-linked analog [3], ensures consistent and interpretable biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.